molecular formula C39H60O9 B6595099 Quinovic acid 3-O-(3',4'-O-isopropylidene)-beta-D-fucopyranoside CAS No. 182132-59-8

Quinovic acid 3-O-(3',4'-O-isopropylidene)-beta-D-fucopyranoside

Cat. No. B6595099
CAS RN: 182132-59-8
M. Wt: 672.9 g/mol
InChI Key: PJTJSVDBSNUINC-MICCIQSSSA-N
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Description

Quinovic acid 3-O-(3’,4’-O-isopropylidene)-beta-D-fucopyranoside is a natural product used for research related to life sciences . It is available for purchase online for pharmaceutical testing . It is provided by various distributors, including Amerigo Scientific, which specializes in serving life science .


Chemical Reactions Analysis

The chemical reactions involving Quinovic acid 3-O-(3’,4’-O-isopropylidene)-beta-D-fucopyranoside are not detailed in the search results. It is a natural product used for research in life sciences , and its chemical reactions may be studied in this context.

Scientific Research Applications

Cardiovascular Therapy

The compound's potential in cardiovascular therapy is suggested due to its hypotensive and bradycardic effects. An ethanolic extract of Aspidosperma fendleri leaves showed significant reductions in mean arterial blood pressure and heart rate in spontaneously hypertensive rats. Bioactivity-guided fractionation identified quinovic acid 3-O-β-fucopyranoside, among others, as compounds responsible for these effects, comparable to those induced by propranolol, suggesting its potential use in cardiovascular therapy (Estrada et al., 2015).

Gastrointestinal Benefits

Solanum paniculatum, used in folk medicine for liver and gastric dysfunctions, was found to contain saponins including quinovic acid 3-O-β-fucopyranoside. These compounds showed antiulcer effects, decreasing gastric lesion areas and reducing myeloperoxidase levels in gastric mucosa. This suggests the potential gastrointestinal benefits of these compounds, including quinovic acid 3-O-β-fucopyranoside (Vieira Júnior et al., 2015).

Antioxidant Properties

A study on the antioxidant and anticarcinogenic properties of chlorogenic acid (an ester of caffeic acid with quinic acid) and its metabolites highlighted the significance of microbial metabolites in bioavailability and biological effects. The metabolic products of microbial origin, derived from the transformation of the quinic acid moiety, were found to be major compounds in both urine and plasma, suggesting the antioxidant properties of these metabolites (Gonthier et al., 2003).

Potential Anti-stress Effects

The presence of phenolic constituents in Evolvulus alsinoides, including compounds related to quinic acid, exhibited promising anti-stress effects. These compounds normalized hyperglycemia, plasma corticosterone, and other stress parameters in adult male Sprague-Dawley rats, indicating their potential as anti-stress agents (Gupta et al., 2007).

Mechanism of Action

The mechanism of action of Quinovic acid 3-O-(3’,4’-O-isopropylidene)-beta-D-fucopyranoside is not specified in the search results. As a natural product used for life science research , its mechanism of action may be a subject of study in this field.

Safety and Hazards

The safety and hazards associated with Quinovic acid 3-O-(3’,4’-O-isopropylidene)-beta-D-fucopyranoside are not detailed in the search results. As a product used for research , it is likely that safety protocols are followed when handling and using it.

Future Directions

The future directions for research involving Quinovic acid 3-O-(3’,4’-O-isopropylidene)-beta-D-fucopyranoside are not specified in the search results. Given its use in life science research , it is likely that future studies will continue to explore its properties and potential applications.

properties

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60O9/c1-20-12-17-38(32(41)42)18-19-39(33(43)44)23(27(38)21(20)2)10-11-25-36(8)15-14-26(34(4,5)24(36)13-16-37(25,39)9)46-31-28(40)30-29(22(3)45-31)47-35(6,7)48-30/h10,20-22,24-31,40H,11-19H2,1-9H3,(H,41,42)(H,43,44)/t20-,21+,22-,24+,25-,26+,27+,28-,29+,30-,31+,36+,37-,38+,39-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTJSVDBSNUINC-MICCIQSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C7C(C(O6)C)OC(O7)(C)C)O)C)C)C2C1C)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@@H]7[C@H]([C@H](O6)C)OC(O7)(C)C)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113040
Record name Urs-12-ene-27,28-dioic acid, 3-[[6-deoxy-3,4-O-(1-methylethylidene)-β-D-galactopyranosyl]oxy]-, (3β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

182132-59-8
Record name Urs-12-ene-27,28-dioic acid, 3-[[6-deoxy-3,4-O-(1-methylethylidene)-β-D-galactopyranosyl]oxy]-, (3β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182132-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urs-12-ene-27,28-dioic acid, 3-[[6-deoxy-3,4-O-(1-methylethylidene)-β-D-galactopyranosyl]oxy]-, (3β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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